molecular formula C21H26N2O3 B5414025 4,6-dimethyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone

4,6-dimethyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone

Cat. No. B5414025
M. Wt: 354.4 g/mol
InChI Key: KSKPOQYGCJLMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone, also known as DMCM, is a pyridinone derivative that has been extensively studied for its potential use as an anxiolytic drug. DMCM is a GABA-A receptor modulator that can bind to the benzodiazepine site on the receptor, leading to anxiolytic effects.

Mechanism of Action

4,6-dimethyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone is a GABA-A receptor modulator that can bind to the benzodiazepine site on the receptor. This leads to an increase in the activity of the GABA-A receptor, which can lead to anxiolytic effects. This compound has a high affinity for the benzodiazepine site on the receptor, making it a potent anxiolytic drug.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic effects in animal models and human studies. It has also been shown to have anticonvulsant effects and to reduce alcohol withdrawal symptoms. This compound has been shown to increase the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission. This can lead to a decrease in anxiety, seizures, and alcohol withdrawal symptoms.

Advantages and Limitations for Lab Experiments

4,6-dimethyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone has several advantages for lab experiments. It has a high affinity for the benzodiazepine site on the GABA-A receptor, making it a potent anxiolytic drug. This compound has also been extensively studied, making it a well-characterized compound. However, this compound has several limitations for lab experiments. It has a short half-life, making it difficult to study its long-term effects. In addition, this compound can be toxic at high doses, making it difficult to study its effects in vivo.

Future Directions

Future research on 4,6-dimethyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone could focus on several directions. One direction could be the development of analogs of this compound with improved pharmacokinetic properties. Another direction could be the study of the long-term effects of this compound on the GABA-A receptor. In addition, future research could focus on the use of this compound in combination with other drugs for the treatment of anxiety, epilepsy, and alcohol withdrawal symptoms. Finally, future research could focus on the use of this compound in imaging studies of the GABA-A receptor.

Synthesis Methods

The synthesis of 4,6-dimethyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone involves the reaction of 2,6-dimethyl-3,5-dicarbethoxy-4-bromopyridine with 3-phenylpropylamine in the presence of sodium hydride. The resulting intermediate is then reacted with morpholine-4-carbonyl chloride to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable candidate for further research.

Scientific Research Applications

4,6-dimethyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone has been extensively studied for its potential as an anxiolytic drug. It has been shown to have anxiolytic effects in animal models and human studies. This compound has also been studied for its potential use in treating alcohol withdrawal symptoms and epilepsy. In addition, this compound has been studied for its potential use in imaging studies of the GABA-A receptor.

properties

IUPAC Name

4,6-dimethyl-3-[2-(3-phenylpropyl)morpholine-4-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-15-13-16(2)22-20(24)19(15)21(25)23-11-12-26-18(14-23)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,13,18H,6,9-12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKPOQYGCJLMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)N2CCOC(C2)CCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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